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Introduction
Ecopipam Hydrochloride is a first-in-class, selective dopamine D1/D5 receptor antagonist

under investigation for the treatment of various central nervous system (CNS) disorders.[1] Its

unique mechanism of action, which differentiates it from typical antipsychotics that primarily

target D2 receptors, has prompted extensive clinical evaluation, particularly in Tourette

Syndrome (TS) and childhood-onset fluency disorder (stuttering).[1][2] D1 receptor super-

sensitivity is hypothesized to be a potential mechanism underlying the repetitive and

compulsive behaviors characteristic of Tourette Syndrome.[3][4] This document provides a

detailed overview of the clinical trial designs, endpoints, and experimental protocols for key

studies of ecopipam, intended to serve as a resource for researchers, scientists, and drug

development professionals.

Mechanism of Action: D1/D5 Receptor Antagonism
Ecopipam selectively blocks the actions of the neurotransmitter dopamine at the D1 and D5

receptors.[3] These receptors are G-protein coupled receptors that, upon stimulation by

dopamine, primarily activate the Gs/olf G-protein, leading to a cascade of downstream

signaling events. The primary pathway involves the activation of adenylyl cyclase, which

increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A

(PKA), which goes on to phosphorylate various downstream targets, including the dopamine-

and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of DARPP-
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32 inhibits protein phosphatase-1, leading to a state that favors the phosphorylated form of

many proteins, thereby modulating neuronal excitability and gene expression.

Dopamine D1 receptor signaling can also occur through other pathways, including coupling to

Gq to activate phospholipase C (PLC) and through Gβγ subunits to activate Src family kinases.

By antagonizing the D1/D5 receptors, ecopipam is thought to normalize the hyperactivity of

these dopaminergic pathways, which is implicated in the pathophysiology of disorders like

Tourette Syndrome.
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Caption: Ecopipam blocks dopamine's effect at the D1 receptor, inhibiting downstream

signaling.

Clinical Trials in Tourette Syndrome
Ecopipam has undergone extensive clinical investigation for the treatment of Tourette

Syndrome in pediatric and adult populations. Key studies include a Phase 2b trial

(NCT04007991) and a pivotal Phase 3 trial (D1AMOND Study; NCT05615220).
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Phase 3 D1AMOND Study (NCT05615220)
This multicenter, double-blind, placebo-controlled, randomized withdrawal study was designed

to evaluate the maintenance of efficacy, safety, and tolerability of ecopipam in children,

adolescents, and adults with Tourette's Disorder.
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Caption: Workflow of the Phase 3 D1AMOND randomized withdrawal study.

1. Patient Population:

Inclusion Criteria: Individuals aged 6 years and older with a diagnosis of Tourette's Disorder,

a Yale Global Tic Severity Scale-Revised (YGTSS-R) Total Tic Score of ≥20, and weighing at

least 18 kg.[5]

Exclusion Criteria: Previous exposure to ecopipam, certain mood or psychiatric disorders

(e.g., dementia, bipolar disorder, schizophrenia), unstable medical conditions, risk of suicide,

pregnancy or lactation, and recent behavioral therapy.[5]
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2. Treatment Regimen:

Open-Label Phase: All eligible subjects received ecopipam. This phase consisted of a 4-

week titration period to a target dose of 2 mg/kg/day, followed by an 8-week maintenance

period at the target dose.[6]

Randomized Withdrawal Phase: Subjects who showed a clinically meaningful reduction in

tics during the open-label phase were randomized in a 1:1 ratio to either continue receiving

ecopipam at their established dose or switch to a matching placebo for 12 weeks.[3][6]

3. Endpoints:

Primary Efficacy Endpoint: Time to relapse in pediatric subjects during the double-blind

withdrawal period. Relapse was defined as a significant worsening of tics.

Secondary Efficacy Endpoint: Time to relapse in the combined pediatric and adult population.

[3][7]

Safety Assessments: Monitoring of adverse events, laboratory parameters, and vital signs

throughout the study.

Endpoint
Ecopipam
Group

Placebo Group p-value
Hazard Ratio
(95% CI)

Primary: Relapse

Rate (Pediatric)
41.9% 68.1% 0.0084 0.5 (0.3-0.8)

Secondary:

Relapse Rate

(Pediatric &

Adult)

41.2% 67.9% 0.0050 0.5 (0.3-0.8)

Table 1: Efficacy Results from the Phase 3 D1AMOND Study[3][7][8][9][10]
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Adverse Event Frequency in Ecopipam Group

Somnolence 10.2%

Insomnia 7.4%

Anxiety 6.0%

Fatigue 5.6%

Headache 5.1%

Table 2: Common Adverse Events in the Phase 3 D1AMOND Study[3][7][10]

Phase 2b Study (NCT04007991)
This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study to

evaluate the efficacy and safety of ecopipam in children and adolescents with Tourette

Syndrome.[8][11]

1. Patient Population:

Inclusion Criteria: Patients aged ≥6 to <18 years with a baseline Yale Global Tic Severity

Score (YGTSS) Total Tic Score of ≥20.[12]

Exclusion Criteria: Similar to the Phase 3 study.

2. Treatment Regimen:

Subjects were randomized 1:1 to receive either ecopipam (target dose of 2 mg/kg/day) or a

matching placebo for 12 weeks.[5] The treatment period included a 4-week titration phase

followed by an 8-week maintenance phase.[5]

3. Endpoints:

Primary Efficacy Endpoint: Mean change from baseline in the YGTSS Total Tic Score at 12

weeks.[2][12]
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Secondary Efficacy Endpoint: Change in the Clinical Global Impression of Tourette

Syndrome Severity (CGI-TS-S).[5][12]

Safety Assessments: Monitoring of adverse events, including a focus on potential metabolic

and movement disorder side effects.

Endpoint Ecopipam vs. Placebo p-value

Primary: Mean Change in

YGTSS-TTS

Least squares mean difference

of -3.44 (95% CI: -6.09 to

-0.79)

0.01

Secondary: Improvement in

CGI-TS-S

Greater improvement in the

ecopipam group
0.03

Table 3: Efficacy Results from the Phase 2b Study[12]

Adverse Event Frequency in Ecopipam Group

Headache 15.8%

Insomnia 14.5%

Fatigue 7.9%

Somnolence 7.9%

Table 4: Common Adverse Events in the Phase 2b Study[2][12]

Clinical Trials in Stuttering (Childhood-Onset
Fluency Disorder)
Ecopipam has also been investigated for the treatment of stuttering in adults. The "Speak

Freely" study (NCT04492956) was a Phase 2 exploratory trial.

Phase 2 "Speak Freely" Study (NCT04492956)
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This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study in

adult subjects with childhood-onset fluency disorder.[13][14]

Treatment Phase
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Caption: Workflow of the Phase 2 "Speak Freely" study for stuttering.

1. Patient Population:

Inclusion Criteria: Adults 18 years or older who meet DSM-5 criteria for childhood-onset

fluency disorder, with a history of stuttering for ≥2 years, and weighing ≥45 kg.[13][14]

Exclusion Criteria: Stuttering related to a known neurological cause, initiation of new

behavioral therapies for stuttering within 10 weeks prior to baseline, unstable medical illness,

and a lifetime history of a major depressive episode.[13][14]

2. Treatment Regimen:

Eligible subjects were randomized 1:1 to receive either a target steady-state dose of

ecopipam HCl of approximately 2 mg/kg/day or a matching placebo for a 12-week treatment

period.[13] This period consisted of a 4-week titration phase followed by an 8-week

maintenance phase.[13]

3. Endpoints:
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Primary and Secondary Endpoints: While specific quantitative results from this trial are not

widely publicly available, endpoints likely included assessments of speech fluency, stuttering

severity, and overall clinical improvement. An earlier open-label pilot study showed positive

results in increased speech fluency, faster reading completion, and shortened duration of

stuttering events.[15]

Safety Assessments: Monitoring of adverse events throughout the study.

Quantitative data from the "Speak Freely" study (NCT04492956) are not yet fully published. An

earlier open-label pilot study in adults who stutter showed that a majority of participants

demonstrated improvement in their stuttering and the medication was well-tolerated.[15]

Conclusion
Clinical trials of ecopipam hydrochloride have demonstrated a statistically significant and

clinically meaningful benefit in reducing tics in patients with Tourette Syndrome, with a

generally well-tolerated safety profile. The unique D1/D5 receptor antagonist mechanism of

action offers a novel approach to treating this and other neurological disorders. The

randomized withdrawal design of the Phase 3 D1AMOND study provides robust evidence for

the maintenance of efficacy of ecopipam. Further results from the Phase 2 study in adults who

stutter are anticipated to clarify the potential of ecopipam in this indication. The detailed

protocols and data presented herein provide a comprehensive resource for the scientific and

drug development community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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